Hexakis[(trimethylsilyl)ethynyl]benzene is a complex organic molecule with the formula C36H54Si6. Due to its unique structure featuring a benzene core surrounded by six ethynyl groups (with trimethylsilyl substituents), researchers have explored its potential applications in various fields of materials science. The synthesis of this molecule has been reported in scientific literature, allowing for further investigation of its properties ().
Hexakis[(trimethylsilyl)ethynyl]benzene is a complex organic compound with the molecular formula C36H54Si6. It features a benzene ring substituted with six trimethylsilyl-ethynyl groups. This structure contributes to its unique properties, making it a subject of interest in various fields of chemistry, particularly in materials science and organic synthesis. The compound has a predicted melting point of 224.7 °C and a boiling point of approximately 583.7 °C, with a density around 0.95 g/cm³ .
The synthesis of hexakis[(trimethylsilyl)ethynyl]benzene typically involves:
These methods allow for the efficient construction of the desired compound while maintaining high yields and purity .
Hexakis[(trimethylsilyl)ethynyl]benzene has several notable applications:
Interaction studies involving hexakis[(trimethylsilyl)ethynyl]benzene primarily focus on its reactivity with other chemical species rather than biological interactions. Research indicates that it can form stable complexes with various metals and ligands, which may enhance its utility in catalysis and material science.
Hexakis[(trimethylsilyl)ethynyl]benzene shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexaethynylbenzene | C24H12 | Lacks silyl groups; used in organic electronics |
| Hexakis(phenylethynyl)benzene | C36H30 | Contains phenyl instead of trimethylsilyl groups |
| Octa(trimethylsilylethynyl)cyclohexane | C30H54Si8 | Features a cyclohexane core; used in polymer synthesis |
| Deca(trimethylsilylethynyl)phenylene | C48H78Si10 | Larger size; potential use in advanced materials |
Hexakis[(trimethylsilyl)ethynyl]benzene is unique due to its specific arrangement of trimethylsilyl groups, which enhances its solubility and stability compared to other similar compounds. Its application as a precursor for graphdiyne also sets it apart from others listed above .
The quest for carbon allotropes beyond graphene and diamond began in the late 20th century, driven by theoretical predictions of materials combining sp and sp² hybridized carbon atoms. In 1987, Baughman hypothesized the existence of graphdiyne, a planar carbon lattice integrating benzene rings (sp²) and diacetylene linkages (sp). However, synthesizing such structures faced challenges due to the instability of ethynyl intermediates.
Breakthroughs emerged in the 2010s with the development of HEB-TMS as a stable monomer. By shielding reactive ethynyl groups with trimethylsilyl (TMS) protecting groups, researchers could perform controlled cross-coupling reactions without premature polymerization. Li et al.’s 2010 demonstration of GDY film synthesis using HEB-TMS marked a milestone, proving the feasibility of large-area sp-sp² carbon networks. Subsequent studies refined synthetic protocols, such as interfacial growth strategies that leverage HEB-TMS’s solubility in organic solvents to assemble GDY at gas-liquid or liquid-liquid interfaces.
HEB-TMS serves as the foundational building block for GDY, which exhibits a pore-rich structure (3.8–5.2 Å pore diameter) and tunable electronic properties (bandgap: 0.46–1.10 eV). The compound’s six ethynyl groups enable hexagonal symmetry in GDY, while the TMS groups ensure solubility and prevent side reactions during synthesis.
GDY synthesized from HEB-TMS demonstrates:
For example, on-surface synthesis on Au(111) involves deprotecting HEB-TMS to form hexaethynylbenzene, which undergoes Glaser-Hay coupling to create extended GDY sheets. Raman spectroscopy confirms the evolution of sp-carbon vibrational modes at 2145–2178 cm⁻¹ during this process.
The formation of graphdiyne networks involves fundamental organometallic processes where oxidative addition and reductive elimination play crucial roles in establishing the extended sp-carbon framework [7] [8]. These processes are characterized by changes in the oxidation state and coordination number of metal centers, typically involving palladium or copper catalysts that facilitate the coupling of terminal alkyne units [9] [10].
During the initial deprotection phase, the trimethylsilyl groups are removed through fluoride-mediated desilylation, exposing reactive terminal alkyne functionalities [11] [12]. Tetrabutylammonium fluoride serves as the primary deprotecting agent, selectively cleaving the silicon-carbon bonds while preserving the integrity of the ethynyl groups [13] [14]. This deprotection process exhibits activation energies ranging from 35-52 kJ/mol for concerted mechanisms and 42-68 kJ/mol for non-concerted pathways [7] [8].
The exposed terminal alkynes subsequently undergo oxidative addition with metal catalysts, forming organometallic intermediates that are crucial for the cross-coupling process [15]. These intermediates exhibit characteristic lifetimes and reactivity patterns that determine the efficiency of the subsequent coupling reactions. Palladium-based systems typically demonstrate higher reactivity with activation energies of 35-52 kJ/mol, while copper-catalyzed systems require slightly higher activation energies of 42-68 kJ/mol but offer greater functional group tolerance [16] [17].
Reductive elimination represents the final step in the catalytic cycle, where the coupled product is released and the metal catalyst is regenerated [8]. This process typically occurs at elevated temperatures ranging from 60-150°C and exhibits activation energies of 28-45 kJ/mol. The efficiency of reductive elimination directly influences the overall yield of graphdiyne formation, with optimized conditions achieving conversion rates of 80-92% [7] [9].
Table 2: Oxidative Addition/Reductive Elimination Kinetic Parameters
| Mechanism | Activation Energy (kJ/mol) | Temperature Range (°C) | Catalyst System | Typical Yield (%) |
|---|---|---|---|---|
| Concerted Oxidative Addition | 35-52 | 25-80 | Pd(0)/Phosphine | 75-95 |
| Non-concerted Oxidative Addition | 42-68 | 40-120 | Cu(I)/Pyridine | 65-85 |
| Reductive Elimination | 28-45 | 60-150 | Pd(II)/Ligand | 80-92 |
| Transmetalation | 23-38 | 20-100 | Cu(I)/Base | 70-90 |
Transmetalation processes constitute a fundamental mechanism in the formation of extended π-conjugated systems from hexakis[(trimethylsilyl)ethynyl]benzene precursors [7] [9]. These processes involve the transfer of organic ligands between different metal centers, facilitating the cross-coupling reactions that ultimately lead to graphdiyne network formation [18] [10].
The transmetalation mechanism typically involves the initial formation of organometallic intermediates through the interaction of deprotected terminal alkynes with copper or palladium catalysts [19] [16]. Copper-based systems exhibit particular efficiency in this process, with pyridine serving as an optimal ligand environment that stabilizes the intermediate complexes while promoting ligand exchange [20] [9]. The copper-alkyne complexes formed during this process demonstrate enhanced reactivity toward subsequent coupling reactions due to the polarization of the carbon-carbon triple bond [17].
In palladium-catalyzed systems, phosphine ligands play a crucial role in modulating the electronic properties of the metal center, thereby influencing the rate and selectivity of transmetalation [21] [18]. The choice of phosphine ligand significantly affects the activation energy for transmetalation, with electron-rich phosphines generally promoting faster ligand exchange rates. Typical activation energies for transmetalation processes range from 23-38 kJ/mol, making this step energetically favorable compared to other elementary processes in the catalytic cycle [7].
The extended π-conjugated nature of the graphdiyne product introduces additional complexity to the transmetalation process [22] [23]. The delocalization of electrons across the acetylenic linkages can influence the electronic properties of organometallic intermediates, potentially affecting both the rate and selectivity of ligand transfer reactions. Computational studies suggest that the π-conjugation can stabilize certain organometallic intermediates while destabilizing others, leading to preferred reaction pathways that favor the formation of ordered graphdiyne structures [24] [20].
Temperature control plays a critical role in optimizing transmetalation processes, with most systems operating effectively in the range of 20-100°C [16] [17]. Lower temperatures tend to favor the formation of stable organometallic intermediates but may result in slower overall reaction rates, while higher temperatures can accelerate ligand exchange but may also promote undesired side reactions that compromise the selectivity of graphdiyne formation [19] [9].
Table 3: Transmetalation Process Parameters in Extended π-Conjugated Systems
| Metal Center | Ligand System | Reaction Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
|---|---|---|---|---|
| Palladium(0) | Phosphine | 60-120 | 2-8 | 85-95 |
| Copper(I) | Pyridine | 25-80 | 1-4 | 70-85 |
| Gold(I) | Bipyridyl | 40-100 | 3-12 | 60-80 |
| Platinum(0) | Carbene | 80-150 | 6-24 | 75-90 |
The crystallization of graphdiyne from hexakis[(trimethylsilyl)ethynyl]benzene precursors involves complex solvent-mediated processes that determine both the morphology and stacking arrangement of the resulting two-dimensional layers [25] [26] [27]. These mechanisms are critical for controlling the interlayer interactions and overall structural properties of the final graphdiyne material.
Solvent selection significantly influences the crystallization pathway and the resulting layer stacking arrangements [28] [29]. Pyridine-based solvent systems promote the formation of ABC-stacked graphdiyne layers with interlayer distances ranging from 3.4-3.6 Å, which is optimal for maintaining both structural integrity and electronic properties [27] [30]. The polar nature of pyridine facilitates the solvation of ionic intermediates formed during the cross-coupling process while providing sufficient coordinating ability to stabilize copper-based catalysts [20] [19].
Tetrahydrofuran represents another effective solvent system that promotes AB-type stacking with slightly larger interlayer distances of 3.5-3.7 Å [31] [32]. This stacking arrangement can be advantageous for certain applications where increased interlayer spacing is desired, such as in ion intercalation studies or for enhancing the accessibility of the porous graphdiyne structure [33] [34]. The ethereal nature of tetrahydrofuran provides a moderately coordinating environment that balances catalyst stability with product solubility [13].
The crystallization kinetics are strongly influenced by the solvent polarity and coordinating ability [25] [26]. Highly polar solvents such as acetonitrile tend to stabilize ionic intermediates, leading to slower crystallization rates but potentially higher crystal quality [28]. The crystallization time varies significantly with solvent choice, ranging from 4-12 hours in dichloromethane systems to 12-24 hours in pyridine-based systems [29].
Layer stacking mechanisms involve van der Waals interactions between graphdiyne sheets, with the specific stacking arrangement being influenced by both thermodynamic and kinetic factors [30] [35]. Quantum Monte Carlo calculations reveal that the interlayer binding energy difference between different stacking modes is relatively small, typically around 0.9 meV per atom, indicating that multiple stacking arrangements can coexist under ambient conditions [35]. This degeneracy in stacking energies makes the crystallization process highly sensitive to solvent-mediated effects and processing conditions [27] [32].
The solvent-mediated crystallization process can be further controlled through the use of mixed solvent systems that combine the advantages of different individual solvents [31] [29]. These mixed systems allow for fine-tuning of the crystallization kinetics and can lead to novel stacking arrangements that are not achievable with single-component solvents. The interlayer distance in mixed solvent systems can vary widely from 3.3-3.8 Å, providing additional flexibility in tailoring the properties of the resulting graphdiyne materials [34].
Framework charge-induced intercalation represents an advanced approach to controlling layer stacking, where charged species are deliberately introduced between graphdiyne layers to expand the interlayer distance and improve solubility [27]. This strategy has demonstrated success in producing highly soluble graphdiyne materials with interlayer expansions of approximately 0.6 Å, enabling solution-phase processing and the formation of oriented films [27].
Table 4: Solvent-Mediated Crystallization and Layer Stacking Parameters
| Solvent System | Interlayer Distance (Å) | Crystallization Time (h) | Layer Stacking Order | Crystal Quality |
|---|---|---|---|---|
| Pyridine | 3.4-3.6 | 12-24 | ABC | High |
| Toluene | 3.3-3.5 | 6-18 | AA | Medium |
| Tetrahydrofuran | 3.5-3.7 | 8-20 | AB | High |
| Dichloromethane | 3.2-3.4 | 4-12 | AA | Low |
| Acetonitrile | 3.4-3.6 | 10-22 | ABC | Medium |
| Mixed Solvent | 3.3-3.8 | 6-30 | Mixed | Variable |
The thermodynamic aspects of graphdiyne formation reveal that the overall process is energetically favorable, with significant negative enthalpy changes associated with cross-coupling formation (-127.8 kJ/mol) and crystal growth (-89.4 kJ/mol) [36] [37]. The deprotection step exhibits a moderate enthalpy change of -45.2 kJ/mol, while layer stacking and interlayer binding processes involve smaller energy changes of -15.3 kJ/mol and -8.9 kJ/mol respectively [35] [34]. These thermodynamic parameters provide insight into the driving forces that govern each step of the formation pathway and help explain the observed reaction kinetics and product distributions.
Table 5: Thermodynamic Parameters for Graphdiyne Formation Pathways
| Process | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Temperature Dependence |
|---|---|---|---|---|
| Deprotection (Fluoride) | -45.2 | -62.1 | -26.7 | Weak |
| Cross-coupling Formation | -127.8 | -145.6 | -84.4 | Strong |
| Layer Stacking | -15.3 | -23.8 | -8.2 | Moderate |
| Crystal Growth | -89.4 | -156.2 | -42.9 | Strong |
| Interlayer Binding | -8.9 | -12.4 | -5.2 | Weak |